tert-Butyl (mesitylsulfonyl)oxycarbamate
Overview
Description
Tert-Butyl (mesitylsulfonyl)oxycarbamate is a useful research compound. Its molecular formula is C14H21NO5S and its molecular weight is 315.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620029. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
Tert-Butyl (mesitylsulfonyl)oxycarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly useful in the enantioselective aziridination of α,β-unsaturated aldehydes, where it acts as a reagent. This interaction involves the formation of aziridine rings, which are important intermediates in the synthesis of various biologically active compounds . The compound’s interaction with enzymes and proteins facilitates the formation of these rings, making it a valuable tool in organic synthesis.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make this compound a compound of interest in biochemical research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular processes. The compound’s ability to form stable complexes with biomolecules is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is hygroscopic and should be stored under inert atmosphere to maintain its stability . Over time, degradation products may form, which can alter the compound’s effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed. Studies have shown that the compound’s impact on cellular function can be dose-dependent, with threshold effects observed at specific concentrations . It is important to carefully control the dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence cellular processes and overall metabolic activity. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .
Biological Activity
Introduction
tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and cellular signaling modulation. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H21NO5S
- Molecular Weight : 315.39 g/mol
- CAS Number : 36016-39-4
Synthesis
The synthesis of this compound typically involves the reaction of mesitylenesulfonyl chloride with N-Boc-hydroxylamine in an ether solvent with triethylamine as a base. The reaction conditions are crucial for achieving high yields, often requiring careful temperature control and purification methods such as flash chromatography .
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Aurora Kinase Inhibition :
- Research indicates that this compound acts as an inhibitor of Aurora kinases, which are critical for cell division. Inhibition of these kinases leads to disrupted mitotic processes and can result in apoptosis in cancer cells. Studies have shown significant antitumor effects in various human pancreatic cancer cell lines, including Panc-1 and MIA PaCa-2, with growth suppression observed in vitro and reduced tumorigenicity in xenograft models .
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FLT3 and JAK Kinase Modulation :
- The compound has been implicated in modulating FLT3 and JAK kinases, which are involved in hematopoietic signaling pathways. Aberrant activation of these kinases is associated with several hematological malignancies. By inhibiting these pathways, this compound may offer therapeutic benefits in treating conditions such as acute myeloid leukemia (AML) and other proliferative disorders .
Case Studies
- Antitumor Activity : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability across three human pancreatic cancer cell lines. In vivo studies further confirmed its efficacy, showing nearly complete inhibition of tumor growth in mouse models .
- Hematological Disorders : In a clinical context, the compound's ability to inhibit FLT3 kinase activity has shown promise for patients with AML, where FLT3 mutations are common. The modulation of intracellular signaling pathways through this inhibition may enhance the effectiveness of existing treatments .
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions and Yields
Reactants | Solvent | Base | Yield (%) |
---|---|---|---|
Mesitylenesulfonyl chloride + N-Boc-hydroxylamine | Ether | Triethylamine | Quantitative (100%) |
Properties
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 2,4,6-trimethylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-9-7-10(2)12(11(3)8-9)21(17,18)20-15-13(16)19-14(4,5)6/h7-8H,1-6H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMDSNGINQNHLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189588 | |
Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36016-39-4 | |
Record name | [(1,1-Dimethylethoxy)carbonyl]azanyl 2,4,6-trimethylbenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36016-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylethyl [[(2,4,6-trimethylphenyl)sulphonyl]oxy]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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